molecular formula C12H15ClN2O4 B14836006 2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid CAS No. 1393572-26-3

2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid

Cat. No.: B14836006
CAS No.: 1393572-26-3
M. Wt: 286.71 g/mol
InChI Key: VQFYGYVYJISPEG-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chloromethyl group attached to the nicotinic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl group. One common method involves the reaction of 5-chloromethyl nicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of nicotinic acid derivatives.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor of enzymes, modulating their activity. The presence of the Boc-protected amino group allows for selective reactions, while the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid is unique due to the combination of the Boc-protected amino group and the chloromethyl group. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

1393572-26-3

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

5-(chloromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-8(10(16)17)4-7(5-13)6-14-9/h4,6H,5H2,1-3H3,(H,16,17)(H,14,15,18)

InChI Key

VQFYGYVYJISPEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)CCl)C(=O)O

Origin of Product

United States

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